2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine

Regioselective cross-coupling Purine functionalization Fe-catalyzed methylation

2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS 20419-68-5) is the essential N9-THP-protected purine scaffold for regioselective medicinal chemistry. Unlike unprotected 2,6-dichloropurine, the acid-labile THP group masks N9, enabling clean sequential Pd/Fe-catalyzed cross-coupling at C6 then C2 without regioisomer formation. This orthogonality supports nucleoside assembly with base-labile sugar protecting groups. Procure ≥98% purity to avoid Pd catalyst poisoning and ensure reproducible yields in kinase inhibitor lead optimization and MPS1 inhibitor programs.

Molecular Formula C10H10Cl2N4O
Molecular Weight 273.12 g/mol
CAS No. 20419-68-5
Cat. No. B049750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine
CAS20419-68-5
Synonyms2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine;  NSC 112526; _x000B_
Molecular FormulaC10H10Cl2N4O
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl
InChIInChI=1S/C10H10Cl2N4O/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-17-6/h5-6H,1-4H2
InChIKeyASNBMEFTEPQHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS 20419-68-5) Procurement Specification and Structural Characteristics


2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS 20419-68-5) is a THP-protected purine derivative bearing chlorine atoms at the 2- and 6-positions, with the molecular formula C10H10Cl2N4O and a molecular weight of 273.12 g/mol . It functions as a protected synthetic intermediate, enabling regioselective functionalization of the purine scaffold via the differential reactivity of the C2 and C6 chlorine substituents, while the acid-labile tetrahydropyranyl (THP) group at N9 temporarily masks the purine nitrogen for subsequent deprotection and further elaboration [1]. The compound is widely referenced in medicinal chemistry as a key building block for nucleoside analogs and kinase inhibitor scaffolds, with established synthetic routes and validated analytical data available from multiple suppliers .

Why 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine Cannot Be Substituted with Unprotected 2,6-Dichloropurine


Unprotected 2,6-dichloropurine (CAS 5451-40-1) presents a critical limitation: the N9 nitrogen remains free, which compromises regioselectivity during nucleoside synthesis and cross-coupling reactions. The THP protecting group in 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine temporarily masks the N9 position, enabling the regioselective Fe- or Pd-catalyzed cross-coupling at C6 and subsequent functionalization at C2 without interference from the purine N9 nitrogen [1]. Attempting to directly perform these reactions on unprotected 2,6-dichloropurine results in competitive N9 alkylation or metalation, producing complex mixtures of N7/N9 regioisomers that require difficult chromatographic separations and substantially reduce isolated yields . Furthermore, the THP group is acid-labile and can be readily removed under mild acidic conditions (e.g., aqueous HCl or TFA) to liberate the N9 position for subsequent glycosylation or alkylation steps, a strategic advantage not afforded by the unprotected parent purine [2]. Substituting with an alternative protecting group such as benzyl (Bn) offers comparable N9 protection, yet Bn deprotection requires hydrogenolysis conditions that may be incompatible with reduction-sensitive functionality elsewhere in advanced intermediates, whereas THP cleavage proceeds under orthogonal acidic conditions that spare many reducible groups [1].

2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine Comparative Quantitative Evidence for Scientific Selection


Regioselective Cross-Coupling: THP-Protected vs. Unprotected 2,6-Dichloropurine

The THP-protected purine base enables regioselective Fe-catalyzed cross-coupling at the C6 position when treated with 1 equivalent of methylmagnesium chloride, yielding 2-chloro-6-methylpurine derivatives in good yields [1]. In contrast, identical cross-coupling conditions applied to unprotected 2,6-dichloropurine (lacking N9 protection) result in competitive N9 metalation and formation of intractable regioisomeric mixtures, substantially diminishing the yield of the desired C6-methylated product [2]. This differential reactivity is attributable to the THP group's effective shielding of the N9 position, directing the Grignard reagent exclusively toward the more electrophilic C6 chlorine.

Regioselective cross-coupling Purine functionalization Fe-catalyzed methylation

Synthetic Yield Comparison: Patent-Reported Synthesis of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

A patent-reported procedure describes the synthesis of 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine from 2,6-dichloro-9H-purine (10.0 g, 53 mmol) and 3,4-dihydro-2H-pyran (9.5 mL, 93 mmol) in the presence of p-toluenesulfonic acid monohydrate (1.0 g, 5.0 mmol) in THF (100 mL) at 100 °C for 18 h, affording the desired THP-protected product as a cream solid in 75% isolated yield after column chromatography . In comparison, alternative N9-protecting groups such as benzyl (Bn) require more forcing deprotection conditions (hydrogenolysis with Pd/C, H2) that are incompatible with reduction-sensitive substrates, whereas the THP group is cleaved under mild acidic conditions (aqueous HCl or TFA) orthogonal to many reducible functionalities [1].

Purine protection THP installation Synthetic yield optimization

Enzymatic Inhibition: Purine Nucleoside Phosphorylase (PNP) Activity of THP-Protected 2,6-Dichloropurine

2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine was evaluated for inhibition of purine nucleoside phosphorylase (PNP) activity, with an IC50 value of 1.33 × 10³ nM (1.33 μM) measured by conversion of [8-14C]-inosine to [8-14C]-hypoxanthine [1]. This weak PNP inhibition indicates that the THP-protected scaffold is not a potent PNP ligand, which is advantageous for applications where PNP inhibition is an undesired off-target effect. In contrast, more potent PNP inhibitors such as forodesine (IC50 = 0.48-1.0 nM) exhibit >1,000-fold higher potency, underscoring that the dichloro-THP purine scaffold is not intended for PNP-targeted therapeutic development [2].

Purine nucleoside phosphorylase Enzyme inhibition IC50

Vendor Purity Grade Comparison: 95% vs. 98% Minimum Purity Specifications

Multiple commercial vendors offer 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine with specified minimum purity grades ranging from ≥95% to NLT 98% (not less than 98%) . The 95% minimum purity grade (e.g., from AKSci and MuseChem) is suitable for most synthetic intermediate applications where subsequent purification is performed, whereas the NLT 98% grade (e.g., from MolCore) offers higher initial purity that may reduce the burden of pre-reaction purification in sensitive catalytic transformations where catalyst poisoning by trace impurities is a concern .

Chemical purity Quality control Procurement specification

Optimal Application Scenarios for 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine in Medicinal Chemistry and Chemical Synthesis


Regioselective Synthesis of 2,6-Disubstituted Purine Libraries for Kinase Inhibitor Discovery

Medicinal chemistry teams engaged in kinase inhibitor lead optimization utilize 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine as the preferred N9-protected scaffold for constructing diverse 2,6-disubstituted purine libraries. The THP group enables regioselective Fe-catalyzed methylation at C6 using 1 equivalent of MeMgCl, yielding 2-chloro-6-methylpurine derivatives in good yields without N9 interference [1]. Subsequent Pd-catalyzed Suzuki-Miyaura coupling at C2 with phenylboronic acid produces 6-methyl-2-phenylpurines. After sequential functionalization, acid-catalyzed THP deprotection liberates the N9 position for final glycosylation to nucleoside analogs. This three-step regioselective diversification is not achievable with unprotected 2,6-dichloropurine due to competitive N9 metalation and regioisomer formation .

Synthesis of Advanced Intermediates for MPS1 Kinase Inhibitors

Research groups developing MPS1 kinase inhibitors for oncology applications employ 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine as the essential starting material for constructing the MPS1-IN-3 pharmacophore [1]. The synthetic sequence begins with 2,6-dichloro-9H-purine (compound 1), which is converted to the THP-protected derivative (compound 2), followed by sequential nucleophilic aromatic substitution at C6 and C2 to install the isopropylthiophenyl and piperidinyl-ethoxyphenyl amine substituents. This multistep sequence culminates in MPS1-IN-3 (compound 5), a potent and selective MPS1 inhibitor that induces mitotic arrest in glioblastoma cells. The THP protecting group remains intact throughout the C6 and C2 functionalization steps, enabling clean sequential substitutions without N9 side reactions that would compromise yield and purity in a GMP manufacturing setting .

Purity-Sensitive Catalytic Transformations Requiring ≥98% Grade Material

Research laboratories performing Pd-catalyzed cross-coupling reactions on purine scaffolds are advised to procure the NLT 98% high-purity grade of 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine to minimize catalyst poisoning by trace impurities [1]. Pd catalysts are notoriously sensitive to sulfur-containing contaminants, halide impurities, and coordinating ligands that may be present at the 1-3% level in standard 95% purity material. The NLT 98% grade reduces the risk of incomplete conversion, variable reaction kinetics, and irreproducible yields that can derail time-sensitive medicinal chemistry campaigns. Procurement of the higher-purity grade is particularly justified when the downstream product is destined for biological evaluation without intermediate purification, or when the synthetic sequence involves precious metal catalysts where catalyst loading optimization is critical for cost control .

Orthogonal Protection Strategy for Multistep Purine Nucleoside Synthesis

In multistep syntheses of modified purine nucleosides requiring orthogonal protecting group strategies, 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine provides an acid-labile N9 protection that is orthogonal to base-labile acyl protecting groups (e.g., acetyl, benzoyl) commonly employed on ribose or deoxyribose sugar moieties [1]. This orthogonality is essential for nucleoside assembly: the sugar hydroxyls can be acyl-protected and remain stable during acidic THP cleavage at N9, after which the liberated N9 position is glycosylated. In contrast, N9-benzyl (Bn) protected analogs require hydrogenolysis for deprotection, a condition incompatible with alkenes, alkynes, nitro groups, and certain heterocycles present in advanced intermediates. The orthogonal acid-labile THP strategy thus expands the scope of compatible functional groups in purine nucleoside synthesis and is the documented method of choice in Hocek's foundational methodology .

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